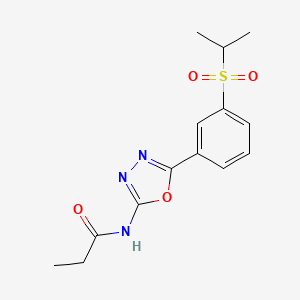

N-(5-(3-(isopropylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)propionamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(5-(3-(isopropylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)propionamide” is a complex organic compound. It contains an oxadiazole ring, which is a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring . It also has a propionamide group, which is derived from propionic acid .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the oxadiazole ring, the isopropylsulfonyl phenyl group, and the propionamide group. The exact structure would depend on the specific locations of these groups within the molecule .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The oxadiazole ring is known to participate in various chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, amides (like the propionamide group in this compound) generally have high boiling points and are often solids at room temperature .Scientific Research Applications

Anticancer Applications

- A study by Ravinaik et al. (2021) described the design and synthesis of substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides, which exhibited moderate to excellent anticancer activity against various cancer cell lines, such as MCF-7 (breast cancer), A549 (lung cancer), Colo-205 (colon cancer), and A2780 (ovarian cancer) (Ravinaik et al., 2021).

- Salahuddin et al. (2014) investigated compounds including 1,3,4-oxadiazole derivatives for anticancer evaluation, revealing activity against breast cancer cell lines (Salahuddin et al., 2014).

Antibacterial and Antimicrobial Studies

- Khalid et al. (2016) synthesized N-substituted derivatives of 1,3,4-oxadiazole, which exhibited moderate to significant antibacterial activity against Gram-negative and Gram-positive bacteria (Khalid et al., 2016).

- Nayak et al. (2016) synthesized N-(4-(5-aryl-3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-pyrazol-1-yl)phenyl)-4-amide derivatives and reported significant antimycobacterial activity against Mycobacterium tuberculosis (Nayak et al., 2016).

Anticonvulsant Activities

- Rajak et al. (2013) discussed the synthesis of 1,3,4-oxadiazole derivatives with potential anticonvulsant activities, evaluated using various seizure models (Rajak et al., 2013).

- Soyer et al. (2004) synthesized omega-(1H-imidazol-1-yl)-N-phenylacetamide and propionamide derivatives with 1,3,4-oxadiazole for anticonvulsant activity, showing effectiveness against maximal electroshock test (Soyer et al., 2004).

Other Applications

- Saegusa et al. (1989) utilized 1,3,4-oxadiazole derivatives in the synthesis of various chemical compounds, demonstrating the versatility of these compounds in chemical syntheses (Saegusa et al., 1989).

- Puttaswamy et al. (2018) synthesized benzophenone appended oxadiazole derivatives, showing potential in the amelioration of inflammatory conditions (Puttaswamy et al., 2018).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

N-[5-(3-propan-2-ylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O4S/c1-4-12(18)15-14-17-16-13(21-14)10-6-5-7-11(8-10)22(19,20)9(2)3/h5-9H,4H2,1-3H3,(H,15,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKIZACZDFIRBHF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=NN=C(O1)C2=CC(=CC=C2)S(=O)(=O)C(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-(3-(1H-imidazol-1-yl)propyl)-3-benzyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2893847.png)

![2-({[3-(2-Chloro-6-fluorophenyl)-5-methyl-4-isoxazolyl]carbonyl}amino)acetic acid](/img/structure/B2893848.png)

![2-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonylamino)-3-phenyl-propionic acid](/img/structure/B2893849.png)

![3-Cyclopropylidene-N-[4-(trifluoromethyl)phenyl]-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2893853.png)

![2-((2-(furan-2-yl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2893855.png)

![N-((1H-benzo[d]imidazol-2-yl)methyl)-3-(furan-2-ylmethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B2893864.png)

![2-(3-Chlorophenyl)-7-(3-hydroxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2893865.png)

![(Z)-ethyl 2-(6-methyl-2-((3,4,5-trimethoxybenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2893866.png)

![9-(4-chlorophenyl)-3-ethyl-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2893868.png)